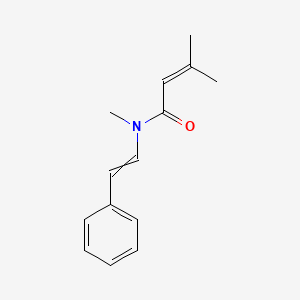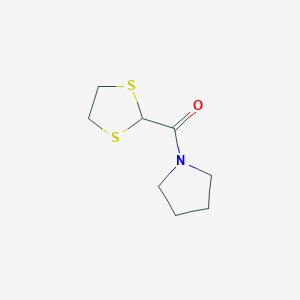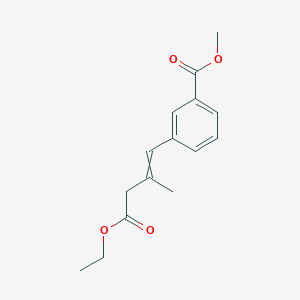
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is to dissolve methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate, and then introduce methyl bromoacetate. The reaction is carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism by which methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate exerts its effects involves interactions with various molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved may include inhibition of specific enzymes or receptors, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
Uniqueness
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is unique due to its specific structural features that allow for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components makes it particularly versatile compared to other similar esters .
Eigenschaften
CAS-Nummer |
141948-81-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-enyl)benzoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)9-11(2)8-12-6-5-7-13(10-12)15(17)18-3/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
PHSFOTVQDCXWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=CC1=CC(=CC=C1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



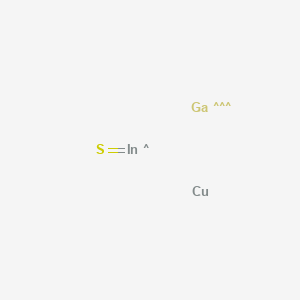

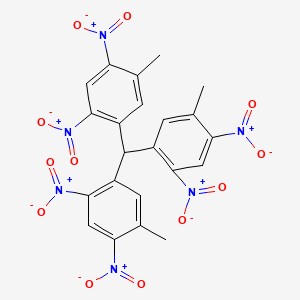
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
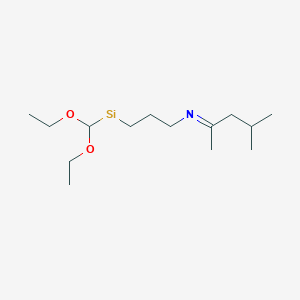

![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
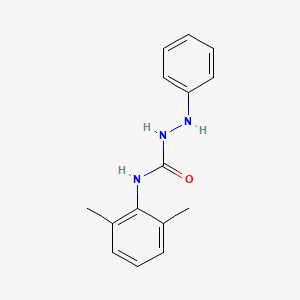
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
